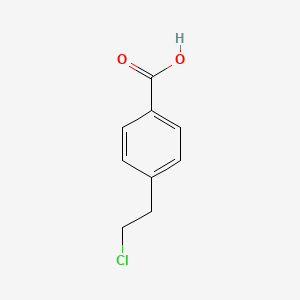

4-(2-Chloroethyl)benzoic acid

説明

特性

IUPAC Name |

4-(2-chloroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAPBGPLZAFZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174964 | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20849-78-9 | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20849-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020849789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-(2-Chloroethyl)benzoic acid CAS number 20849-78-9

An In-Depth Technical Guide to 4-(2-Chloroethyl)benzoic acid (CAS 20849-78-9): Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-(2-Chloroethyl)benzoic acid, a valuable bifunctional molecule for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore a robust synthesis protocol, analyze its chemical reactivity and synthetic potential, and outline essential safety and handling procedures. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental characteristics to its practical applications as a synthetic intermediate.

Core Properties and Identification

4-(2-Chloroethyl)benzoic acid is a solid organic compound characterized by a benzene ring substituted at the para position with a carboxylic acid group and a 2-chloroethyl group.[1][2] This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20849-78-9 | [1][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| IUPAC Name | 4-(2-chloroethyl)benzoic acid | [1][2] |

| SMILES | O=C(O)c1ccc(CCCl)cc1 | [1][3] |

| InChIKey | OOAPBGPLZAFZSO-UHFFFAOYSA-N | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 177-183 °C | [5] |

| Normal Boiling Point | 346.97 °C (Calculated) | [1] |

| Density | 1.29 g/cm³ (Calculated) | [1] |

Synthesis and Purification

A reliable and efficient method for the preparation of 4-(2-Chloroethyl)benzoic acid is through the oxidation of 4-(2'-chloroethyl)acetophenone.[5] This approach, detailed in patent literature, is advantageous as it utilizes readily available and less hazardous reagents compared to older methods that required large quantities of bromine and hazardous solvents like 1,4-dioxane.[5] The reaction proceeds via a haloform-type mechanism.

The precursor, 4-(2'-chloroethyl)acetophenone, can be synthesized via a standard Friedel-Crafts acylation of 2-chloroethylbenzene.[6][7][8]

Detailed Synthesis Protocol

This protocol is adapted from the process described in patent EP0272501B1.[5]

Objective: To synthesize 4-(2-Chloroethyl)benzoic acid from 4-(2'-chloroethyl)acetophenone.

Materials:

-

4-(2'-chloroethyl)acetophenone

-

Aqueous sodium hydroxide (NaOH) alkaline solution of sodium hypochlorite (NaOCl)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge the 4-(2'-chloroethyl)acetophenone.

-

Reagent Addition: At a controlled temperature, begin the dropwise addition of the aqueous alkaline sodium hypochlorite solution. The reaction is exothermic, and the temperature should be maintained between 28 °C and 60 °C for optimal results and safety.[5]

-

Reaction: After the addition is complete and the initial exothermic phase has subsided, continue to stir the mixture for approximately 2 hours at around 35 °C to ensure the reaction goes to completion.[5]

-

Precipitation: Cool the reaction mixture. The product exists as its sodium salt in the alkaline solution. Carefully acidify the solution by adding concentrated hydrochloric acid until the pH reaches 1 to 2. This will precipitate the 4-(2-Chloroethyl)benzoic acid.[5]

-

Isolation: Isolate the crude product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts.

-

Purification: For higher purity, the product can be recrystallized. A described method involves suspending the filtered solid in water at 60 °C, stirring for several minutes, cooling to room temperature, and re-filtering.[5]

-

Drying: Dry the purified product under reduced pressure at 50-60 °C to yield the final 4-(2-Chloroethyl)benzoic acid as a solid. Yields of over 95% have been reported using this method.[5]

Chemical Reactivity and Synthetic Utility

The utility of 4-(2-Chloroethyl)benzoic acid stems from its two distinct reactive sites: the carboxylic acid group and the primary alkyl chloride. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Nucleophilic Substitution at the Chloroethyl Group

The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions.[9][10] This allows for the introduction of a wide variety of nucleophiles, such as alkoxides, amines, and thiolates, to form ethers, amines, and thioethers, respectively.

Exemplary Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and an alkyl halide.[10][11][12]

Objective: To synthesize a 4-(2-alkoxyethyl)benzoic acid derivative.

Procedure:

-

Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the desired alcohol (R-OH) in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol and form the sodium alkoxide (R-ONa).

-

Nucleophilic Attack: Dissolve 4-(2-Chloroethyl)benzoic acid in the same or a compatible anhydrous solvent. Add this solution to the freshly prepared alkoxide solution.

-

Reaction: Slowly warm the reaction mixture to room temperature or gently heat (e.g., 50-80 °C) to drive the Sₙ2 reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous ammonium chloride solution. Acidify to protonate the carboxylate, and extract the product into an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation. These reactions are fundamental in drug development for modifying a molecule's pharmacokinetic properties. For instance, converting the carboxylic acid to an ester or amide can increase its lipophilicity and ability to cross cell membranes. Derivatives of similar benzoic acids have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[13][14][15]

Analytical Characterization

A full analytical characterization is essential to confirm the identity and purity of synthesized 4-(2-Chloroethyl)benzoic acid. The following table summarizes the expected data from key analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH) typically above 11 ppm. - Two doublets in the aromatic region (approx. 7.4-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring. - Two triplets in the aliphatic region (approx. 3.0-4.0 ppm), corresponding to the two diastereotopic methylene groups (-CH₂-CH₂Cl). |

| ¹³C NMR | - A signal for the carboxylic carbon around 167-173 ppm. - Four distinct signals in the aromatic region (approx. 125-145 ppm). - Signals for the two aliphatic carbons, with the carbon attached to the chlorine atom being more downfield (approx. 40-45 ppm) than the one attached to the aromatic ring (approx. 35-40 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - C-Cl stretch around 600-800 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 184, along with a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, confirming the presence of one chlorine atom. |

Safety and Handling

4-(2-Chloroethyl)benzoic acid is classified as an irritant.[2][16] Proper handling is crucial to ensure laboratory safety.

Table 3: GHS Hazard Identification

| Hazard Class | Hazard Statement | GHS Code | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][16] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [2][16] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [2][16] |

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

First-Aid Measures:

-

In case of skin contact: Wash off immediately with soap and plenty of water.[16]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[16]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[16]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[17]

Conclusion

4-(2-Chloroethyl)benzoic acid is a highly versatile and synthetically valuable intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it an important starting material for the synthesis of complex molecules, particularly in the field of drug discovery and development. The robust synthesis method and well-defined reactivity profile, combined with proper handling, enable researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. chem-casts.com [chem-casts.com]

- 2. 4-(2-Chloroethyl)benzoic acid | C9H9ClO2 | CID 88712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-chloroethyl)benzoic acid [stenutz.eu]

- 4. 20849-78-9 | CAS DataBase [m.chemicalbook.com]

- 5. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. francis-press.com [francis-press.com]

- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 16. Page loading... [guidechem.com]

- 17. 20849-78-9|4-(2-Chloroethyl)benzoic acid|BLD Pharm [bldpharm.com]

4-(2-Chloroethyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-(2-Chloroethyl)benzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-(2-Chloroethyl)benzoic acid. It moves beyond basic data to provide actionable insights into its synthesis, applications, and safe handling, grounded in established scientific principles.

Introduction: Strategic Importance in Synthesis

4-(2-Chloroethyl)benzoic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group amenable to standard amide and ester couplings, and a reactive chloroethyl group, makes it a versatile building block. The chloroethyl moiety acts as a stable yet reactive electrophile, ideal for introducing a two-carbon linker to nucleophilic substrates such as amines, phenols, and thiols. This dual reactivity allows for the strategic construction of complex molecular architectures, positioning it as a key intermediate in the synthesis of pharmaceutical agents and functional materials.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental work. The data below has been compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [1][2][4] |

| IUPAC Name | 4-(2-chloroethyl)benzoic acid | [1] |

| CAS Number | 20849-78-9 | [1][2] |

| Melting Point | 177-189 °C | [2][5] |

| Boiling Point | 331.0 °C (Predicted) | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| SMILES | C1=CC(=CC=C1CCCl)C(=O)O | [1][3] |

Synthesis Pathway: The Haloform Reaction

The synthesis of 4-(2-Chloroethyl)benzoic acid can be efficiently achieved via the oxidation of 4-(2'-chloroethyl)acetophenone. This transformation is a variation of the haloform reaction, a reliable method for converting methyl ketones into corresponding carboxylic acids. The protocol described is adapted from established patent literature, ensuring a robust and scalable process.[5]

Causality of Experimental Design

The choice of sodium hypochlorite (NaOCl) as the oxidizing agent is critical. In an alkaline medium, NaOCl facilitates the exhaustive halogenation of the methyl group of the acetophenone precursor. The resulting trichloromethyl intermediate is unstable and undergoes nucleophilic attack by hydroxide, leading to the formation of the carboxylate salt and chloroform. Subsequent acidification is necessary to protonate the carboxylate, precipitating the desired carboxylic acid product. This method is favored for its operational simplicity and the use of readily available, inexpensive reagents.

Experimental Protocol

Materials:

-

4-(2'-chloroethyl)acetophenone

-

Aqueous alkaline solution of sodium hypochlorite (or potassium hypochlorite)

-

Strong inorganic acid (e.g., Hydrochloric acid, HCl)

-

Water (for washing)

-

Reaction vessel with cooling capabilities and stirring

Procedure:

-

Reaction Setup: Charge the reaction vessel with 4-(2'-chloroethyl)acetophenone.

-

Oxidation: Gradually add the aqueous alkaline solution of sodium hypochlorite to the stirred acetophenone. The reaction is exothermic; maintain the temperature between 30°C and 50°C using external cooling.[5] The progress can be monitored by the disappearance of the starting material (e.g., via TLC).

-

Stirring: After the initial exothermic phase subsides, continue stirring the mixture for an additional 2-3 hours at ambient or slightly elevated temperature (e.g., 35°C) to ensure the reaction goes to completion.[5]

-

Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution by adding a strong inorganic acid, such as HCl, until the pH reaches 1-2. This will precipitate the 4-(2-Chloroethyl)benzoic acid from its soluble salt form.[5]

-

Isolation: Collect the solid product by suction filtration.

-

Purification: Wash the filter cake thoroughly with water to remove inorganic salts and any remaining acid.

-

Drying: Dry the purified product under reduced pressure at 50-60°C to yield 4-(2-Chloroethyl)benzoic acid as a crystalline solid.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(2-Chloroethyl)benzoic acid.

Applications in Research and Drug Development

The utility of 4-(2-Chloroethyl)benzoic acid lies in its capacity as a versatile intermediate. The chloroethyl group serves as a handle for alkylation reactions, while the carboxylic acid can be transformed into esters, amides, or acid chlorides.

-

Pharmaceutical Scaffolding: This molecule is a key precursor for creating derivatives with potential therapeutic value. While direct applications are in development, analogous structures like 4-(2-chloroacetamido) benzoic acid have been explored for designing local anesthetic agents.[6][7] The core structure is also related to para-aminobenzoic acid (PABA), a well-known building block in pharmaceuticals.[8]

-

Ester and Amide Derivatives: The carboxylic acid can be readily esterified. For example, its ethyl ester, ethyl 4-(2-chloroethyl)benzoate, is a known chemical intermediate.[9][10] Amide coupling with various amines leads to a diverse library of compounds for screening in drug discovery programs.

-

Linker Chemistry: The chloroethyl group is effective for linking the benzoic acid moiety to other molecules of interest, serving as a spacer in the design of probes, ligands for affinity chromatography, or complex drug conjugates.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling 4-(2-Chloroethyl)benzoic acid due to its irritant nature.[1]

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

Self-Validating Safety Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12] Ensure that an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[12]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands and exposed skin thoroughly after handling.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents.

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[12] Dispose of chemical waste in accordance with all local, state, and federal regulations.

This integrated approach ensures that safety is not merely a checklist but a system where engineering controls, PPE, and handling procedures work in concert to minimize exposure risk.

Conclusion

4-(2-Chloroethyl)benzoic acid is a high-value chemical intermediate whose strategic importance is defined by its dual reactivity. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in advanced chemical synthesis and drug discovery endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88712, 4-(2-Chloroethyl)benzoic acid. Available from: [Link]

-

Stenutz, R. (Date N/A). 4-(2-chloroethyl)benzoic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7019625, 4-(2-Chloroethyl)benzoate. Available from: [Link]

- Google Patents (1988). EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10559415, 4-Chloro-2-ethylbenzoic acid. Available from: [Link]

-

GeoPlatform (2025). Compound 527806: Benzoic acid, 4-chloro, 2,2-dichloroethyl ester. Available from: [Link]

-

BioHippo (Date N/A). 4-(2-Chloroethyl)benzoic acid ethyl ester. Available from: [Link]

-

National Institute of Standards and Technology (2014). Safety Data Sheet - m-Chlorobenzoic Acid. Available from: [Link]

-

ResearchGate (2018). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... Available from: [Link]

-

PrepChem.com (Date N/A). Synthesis of 4-(chloromethyl)-benzoic acid. Available from: [Link]

-

MDPI (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

-

National Center for Biotechnology Information (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Available from: [Link]

-

ResearchGate (2017). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available from: [Link]

Sources

- 1. 4-(2-Chloroethyl)benzoic acid | C9H9ClO2 | CID 88712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-CHLOROETHYL)BENZOIC ACID CAS#: 20849-78-9 [m.chemicalbook.com]

- 3. 4-(2-chloroethyl)benzoic acid [stenutz.eu]

- 4. 4-(2-Chloroethyl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 5. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ethyl 4-(2-chloroethyl)benzoate | 890170-93-1 [chemicalbook.com]

- 10. ebiohippo.com [ebiohippo.com]

- 11. Page loading... [wap.guidechem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4-(2-Chloroethyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)benzoic acid is a substituted aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid handle for further chemical modification and a reactive chloroethyl group, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of 4-(2-Chloroethyl)benzoic acid, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, and its current and potential applications as a scaffold in the design of novel therapeutic agents. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their scientific endeavors.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section outlines the IUPAC name and common synonyms for the topic compound.

IUPAC Name

The formal IUPAC name for the compound is 4-(2-Chloroethyl)benzoic acid .[1]

Synonyms and Identifiers

For ease of reference across various databases and publications, 4-(2-Chloroethyl)benzoic acid is also known by several synonyms:

-

p-(2-Chloroethyl)benzoic acid

-

Benzoic acid, 4-(2-chloroethyl)-

-

4-Carboxyphenethyl chloride[1]

-

p-(beta-Chloroethyl)benzoic acid[1]

-

1-(4-carboxyphenyl)-2-chloroethane[1]

-

4-(2-chloro-ethyl)benzoic acid[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 20849-78-9 | |

| Molecular Formula | C₉H₉ClO₂ | |

| Molecular Weight | 184.62 g/mol | |

| InChI Key | OOAPBGPLZAFZSO-UHFFFAOYSA-N |

Section 2: Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is crucial for its handling, storage, and application in experimental settings.

Physicochemical Properties

The key physicochemical properties of 4-(2-Chloroethyl)benzoic acid are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 187-189 °C | |

| Boiling Point | 331.0 °C (Predicted) | |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Solubility | Soluble in organic solvents like DMSO and methanol. Limited solubility in water. | (General knowledge) |

Safety Information

4-(2-Chloroethyl)benzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Section 3: Spectroscopic Characterization

While a comprehensive set of publicly available spectra for 4-(2-Chloroethyl)benzoic acid is limited, this section provides an expected spectroscopic profile based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl chain protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-8.1 ppm), corresponding to the A₂B₂ spin system of the 1,4-disubstituted benzene ring.

-

Ethyl Protons: Two triplets in the aliphatic region, corresponding to the -CH₂-CH₂-Cl moiety. The triplet for the CH₂ group adjacent to the aromatic ring would be expected around δ 3.0-3.2 ppm, and the triplet for the CH₂ group adjacent to the chlorine atom would be shifted further downfield to around δ 3.7-3.9 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the ipso-carbons (the one attached to the carboxylic acid and the one attached to the ethyl group) having distinct chemical shifts from the other aromatic carbons.

-

Ethyl Carbons: Two signals in the aliphatic region, with the carbon attached to the chlorine atom appearing more downfield (typically δ 40-50 ppm) than the carbon attached to the aromatic ring (typically δ 30-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 184, with a characteristic M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would include the loss of the chloroethyl group, the carboxyl group, and cleavage of the ethyl chain.

Section 4: Synthesis and Reactivity

The synthesis of 4-(2-Chloroethyl)benzoic acid is a key aspect of its utility as a chemical intermediate. This section provides a detailed, field-proven protocol for its preparation.

Synthetic Route: Haloform Reaction

A common and efficient method for the synthesis of 4-(2-Chloroethyl)benzoic acid is through the haloform reaction of 4-(2'-chloroethyl)acetophenone.

This protocol is adapted from a patented procedure and is intended for use by trained chemists in a properly equipped laboratory.

Materials:

-

4-(2'-Chloroethyl)acetophenone

-

Aqueous sodium hypochlorite solution (commercial bleach, typically 5-6%)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Water

-

Reaction vessel with a stirrer and temperature control

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare an aqueous alkaline solution of sodium hypochlorite. This can be achieved by adding sodium hydroxide to a commercial sodium hypochlorite solution.

-

Addition of Starting Material: Slowly add 4-(2'-chloroethyl)acetophenone to the alkaline sodium hypochlorite solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained between 25 °C and 60 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture for approximately 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the 4-(2-Chloroethyl)benzoic acid from its sodium salt.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with water to remove any inorganic salts.

-

-

Purification:

-

For further purification, the crude product can be recrystallized. A common method is to dissolve the solid in hot water (e.g., at 60 °C), followed by cooling to room temperature to allow for the formation of crystals.

-

Collect the purified crystals by vacuum filtration and dry them under reduced pressure at 50-60 °C.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-(2-Chloroethyl)benzoic acid.

Key Reactivity

The reactivity of 4-(2-Chloroethyl)benzoic acid is dominated by its two functional groups:

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. This provides a versatile handle for attaching the molecule to other scaffolds or for modulating its physicochemical properties.

-

Chloroethyl Group: The primary alkyl chloride is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, making it a valuable precursor for the synthesis of diverse chemical libraries.

Section 5: Applications in Drug Development and Research

The unique structural features of 4-(2-Chloroethyl)benzoic acid make it an attractive starting material for the synthesis of biologically active compounds. Benzoic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.

Precursor for Anticancer Agents

Derivatives of benzoic acid have been investigated as potential anticancer agents targeting various signaling pathways. The chloroethyl group in 4-(2-Chloroethyl)benzoic acid can act as a leaving group in reactions with nucleophilic residues on biological macromolecules, leading to covalent inhibition.

-

Histone Deacetylase (HDAC) Inhibitors: Some benzoic acid derivatives have been shown to inhibit HDACs, enzymes that play a crucial role in gene expression and are often dysregulated in cancer.[2]

-

VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Certain benzoic acid derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

Diagram of a Potential Signaling Pathway Targeted by Derivatives:

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential derivative.

Scaffold for Anti-inflammatory Drugs

The benzoic acid scaffold is also present in several nonsteroidal anti-inflammatory drugs (NSAIDs). The development of novel derivatives of 4-(2-Chloroethyl)benzoic acid could lead to new anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion

4-(2-Chloroethyl)benzoic acid is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of two reactive functional groups provide a robust platform for the creation of diverse chemical libraries. Further exploration of its derivatives as potential anticancer and anti-inflammatory agents is a promising avenue for future research. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- EP0272501B1 - Method for the production of 4-(2'-chloroethyl)

-

4-(2-Chloroethyl)benzoic acid | C9H9ClO2 | CID 88712 - PubChem. (URL: [Link])

-

Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed. (URL: [Link])

Sources

A Comprehensive Guide to the Safe Handling of 4-(2-Chloroethyl)benzoic Acid for Research Professionals

This guide provides an in-depth framework for the safe handling, storage, and disposal of 4-(2-Chloroethyl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind safety protocols. By integrating field-proven insights with authoritative standards, this guide serves as a critical resource for maintaining a safe and compliant laboratory environment.

Compound Identification and Physicochemical Properties

4-(2-Chloroethyl)benzoic acid is a solid organic compound often utilized as an intermediate in chemical synthesis. A thorough understanding of its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| IUPAC Name | 4-(2-chloroethyl)benzoic acid | [1] |

| CAS Number | 20849-78-9 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | Solid, powder | [2] |

| Water Solubility | Low | [2] |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS), 4-(2-Chloroethyl)benzoic acid is classified with specific hazards that demand rigorous control measures. The primary risks are associated with its irritant properties.

| Hazard Class | GHS Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

The causality of this irritation stems from its acidic nature and the potential reactivity of the chloroethyl group. As a carboxylic acid, it can irritate mucous membranes and skin upon contact. The respiratory irritation is a direct consequence of inhaling airborne particulates (dust).

The Hierarchy of Controls: A Foundational Approach

Before any laboratory work commences, a risk assessment should be performed using the hierarchy of controls. This framework prioritizes the most effective measures for risk mitigation. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: The Hierarchy of Hazard Controls prioritizes safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a combination of engineering controls and PPE is mandatory for handling 4-(2-Chloroethyl)benzoic acid.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is critical to contain airborne particles and prevent respiratory exposure.[4]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures an adequate number of air changes per hour, preventing the accumulation of any fugitive emissions.[2]

-

Proximity to Safety Equipment: Workstations must be in close proximity to an emergency eyewash station and a safety shower.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and correct use of PPE are critical for preventing direct contact.

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[6] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[6] Before use, gloves must be inspected for any signs of degradation or pinholes. For extended procedures, consider double-gloving.

-

Lab Coat: A full-sleeved lab coat must be worn and kept fully fastened.

-

-

Respiratory Protection: When dusts are generated, a NIOSH/MSHA-approved respirator with a particle filter is required. The specific type of respirator should be determined by a formal risk assessment. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

Protocol: Donning and Doffing of PPE

Proper procedure in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

-

Hand Hygiene: Wash hands thoroughly with soap and water.

-

Gown/Lab Coat: Put on the lab coat, ensuring full coverage.

-

Respirator (if required): Perform a seal check.

-

Eye/Face Protection: Put on goggles or a face shield.

-

Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (to be performed at the exit of the work area):

-

Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

-

Gown/Lab Coat: Remove by rolling it inside-out, without touching the exterior.

-

Hand Hygiene: Wash hands.

-

Eye/Face Protection: Remove from the back.

-

Respirator (if worn): Remove from the back.

-

Final Hand Hygiene: Wash hands thoroughly with soap and water.

Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures minimizes variability and risk.

Handling

-

Work Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Weighing: To prevent dust generation, do not weigh the powder directly on the balance pan. Use a tared weigh boat or paper inside the fume hood.

-

Transfers: Use spatulas to handle the solid. Avoid pouring the powder, which can create dust clouds. If making a solution, add the solid slowly to the solvent.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[2]

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with atmospheric moisture.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][3] |

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor. If not breathing, provide artificial respiration.[2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3] |

Spill Response

For a small-scale laboratory spill, follow this procedure. For large spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).

Caption: A stepwise workflow for managing a small laboratory spill.

Waste Disposal

Improper disposal poses a significant risk to the environment and public health.

-

Classification: 4-(2-Chloroethyl)benzoic acid waste should be classified as halogenated organic solid waste.

-

Collection: All waste, including contaminated PPE and cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

-

Disposal: The sealed container must be disposed of through the institution's EHS department or a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88712, 4-(2-Chloroethyl)benzoic acid. Retrieved from [Link]

-

Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

-

ASHP. (n.d.). Personal Protective Equipment. ASHP Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74234, 4-(Chloromethyl)benzoic acid. Retrieved from [Link]

Sources

4-(2-Chloroethyl)benzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 4-(2-chloroethyl)benzoic acid. Moving beyond a standard safety data sheet, this document provides a detailed examination of the compound's properties, hazards, and handling protocols, grounded in authoritative sources to ensure scientific integrity. The aim is to empower laboratory personnel with the knowledge to use this versatile chemical intermediate both safely and effectively.

Core Chemical Identity and Physicochemical Profile

4-(2-Chloroethyl)benzoic acid is a bifunctional organic compound featuring a carboxylic acid group and a chloroethyl substituent on a benzene ring. This unique structure makes it a valuable building block in various synthetic applications, particularly in the pharmaceutical industry.

A precise understanding of its physical and chemical properties is the foundation for its appropriate use and storage.

Table 1: Physicochemical Properties of 4-(2-Chloroethyl)benzoic acid

| Property | Value |

| CAS Number | 20849-78-9[1][2] |

| Molecular Formula | C₉H₉ClO₂[1][2][3] |

| Molecular Weight | 184.62 g/mol [1][3] |

| Appearance | White solid crystalline powder |

| Melting Point | 187.5 °C[1] |

| Normal Boiling Point | 346.97 °C[1] |

| IUPAC Name | 4-(2-chloroethyl)benzoic acid[1][3] |

Hazard Identification and GHS Classification

A thorough risk assessment is critical before handling 4-(2-chloroethyl)benzoic acid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential hazards.

GHS Hazard Statements:

-

H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)[4][3][5]

-

H319: Causes serious eye irritation. (Serious Eye Damage/Eye Irritation, Category 2)[4][3][5]

-

H335: May cause respiratory irritation. (Specific target organ toxicity — single exposure, Category 3)[4][3][5]

-

H302: Harmful if swallowed. (Acute toxicity, Oral, Category 4)[6][7]

Hazard Pictograms:

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable to mitigate the risks associated with this compound. The following guidelines are based on established best practices and regulatory information.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.

-

For procedures with a risk of dust or aerosol generation, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles are required.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly.[6]

-

Skin and Body Protection: A lab coat and appropriate footwear are essential. For larger quantities or increased risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[9]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust.[10]

-

Ground all equipment containing the material to prevent static discharge.[10]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10][11]

-

Keep away from incompatible materials, such as oxidizing agents.[11]

Emergency Procedures and First-Aid Measures

Rapid and appropriate response to exposure is critical.

Table 2: First-Aid Measures for 4-(2-Chloroethyl)benzoic acid

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10][11] If irritation persists, seek medical attention.[11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6][8][10][11] Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][8][10] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][11]

-

Specific Hazards: May be combustible at high temperatures.[10] Dust/air mixtures may ignite or explode.[11]

-

Hazardous Combustion Products: Carbon oxides (CO, CO₂) and hydrogen chloride gas.[10][12]

Toxicological and Ecological Information

Toxicological Summary:

-

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact.[4][3][5][6][11]

-

There is limited data available regarding long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[9][11]

Ecological Information:

-

There is currently no comprehensive data available on the ecological effects of this compound. It is crucial to prevent its release into the environment.[4][6] Do not let the product enter drains.[6]

Application in Synthetic Workflows: A Conceptual Framework

The dual reactivity of 4-(2-chloroethyl)benzoic acid makes it a valuable starting material. The carboxylic acid can undergo esterification, amidation, or reduction, while the chloroethyl group is susceptible to nucleophilic substitution. This allows for a variety of synthetic transformations.

Below is a conceptual workflow illustrating the potential synthetic pathways starting from 4-(2-chloroethyl)benzoic acid.

Caption: Synthetic pathways of 4-(2-chloroethyl)benzoic acid.

This diagram illustrates the independent or sequential modification of the two functional groups. For instance, the carboxylic acid can be protected as an ester before performing a nucleophilic substitution on the chloroethyl group. This strategic approach is fundamental in multi-step organic synthesis.

Disposal Considerations

All waste materials and contaminated packaging must be disposed of in accordance with federal, state, and local environmental regulations.[6] It is highly recommended to use a licensed professional waste disposal service.[6]

References

-

PubChem. (n.d.). 4-(2-Chloroethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 4-(2-Chloroethyl)benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2014, February 27). Safety Data Sheet: m-Chlorobenzoic Acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. 4-(2-CHLOROETHYL)BENZOIC ACID CAS#: 20849-78-9 [m.chemicalbook.com]

- 3. 4-(2-Chloroethyl)benzoic acid | C9H9ClO2 | CID 88712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 4-(2-Chloroethyl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. carlroth.com [carlroth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. home.miracosta.edu [home.miracosta.edu]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. fishersci.com [fishersci.com]

Spectroscopic data of 4-(2-Chloroethyl)benzoic acid (NMR, IR, Mass Spec)

Introduction: Elucidating the Molecular Architecture of 4-(2-Chloroethyl)benzoic Acid

4-(2-Chloroethyl)benzoic acid is a bifunctional organic molecule of interest in synthetic chemistry, serving as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. Its structure, featuring a carboxylic acid group and a chloroethyl substituent on a benzene ring, imparts a unique chemical reactivity that is valuable to researchers in drug development. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is achieved through the application of various spectroscopic techniques.

Molecular Structure and Analytical Workflow

The structural confirmation of a molecule like 4-(2-Chloroethyl)benzoic acid relies on a multi-faceted analytical approach where each spectroscopic technique provides a unique piece of the structural puzzle. The collective data from NMR, IR, and MS analyses create a self-validating system, ensuring a high degree of confidence in the assigned structure.

Caption: An overview of the analytical workflow for the structural characterization of 4-(2-Chloroethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can probe the chemical environment of each nucleus, providing information on connectivity and stereochemistry.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a generalized protocol for obtaining high-resolution NMR spectra of a solid organic compound like 4-(2-Chloroethyl)benzoic acid.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Set a suitable relaxation delay (e.g., 1-2 seconds) and acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-(2-Chloroethyl)benzoic acid in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Doublet | 2H | Aromatic (ortho to -COOH) |

| ~7.4 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂Cl) |

| ~3.8 | Triplet | 2H | -CH₂-Cl |

| ~3.2 | Triplet | 2H | Ar-CH₂- |

Disclaimer: These are predicted values and may vary slightly from experimental data.

Interpretation: The broad singlet in the downfield region is characteristic of a carboxylic acid proton. The two doublets in the aromatic region suggest a 1,4-disubstituted benzene ring. The two triplets in the aliphatic region are indicative of an ethyl group, with the downfield triplet corresponding to the methylene group attached to the electronegative chlorine atom.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-(2-Chloroethyl)benzoic acid in CDCl₃ would likely exhibit the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~145 | Aromatic (C-CH₂CH₂Cl) |

| ~130 | Aromatic (CH, ortho to -COOH) |

| ~129 | Aromatic (CH, ortho to -CH₂CH₂Cl) |

| ~128 | Aromatic (C-COOH) |

| ~45 | -CH₂-Cl |

| ~38 | Ar-CH₂- |

Disclaimer: These are predicted values and may vary slightly from experimental data.

Interpretation: The downfield signal around 172 ppm is characteristic of a carboxylic acid carbon. The four signals in the aromatic region confirm the presence of a substituted benzene ring with four distinct carbon environments. The two aliphatic signals correspond to the two carbons of the chloroethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum is a plot of this absorption versus frequency (or wavenumber, cm⁻¹).

Experimental Protocol: Acquiring an IR Spectrum of a Solid

For a solid sample like 4-(2-Chloroethyl)benzoic acid, the KBr pellet method is a common and reliable technique.

-

Sample Preparation:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be free of moisture.[3]

-

The mixture should be ground to a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply high pressure (several tons) to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

-

Predicted IR Spectral Data

The IR spectrum of 4-(2-Chloroethyl)benzoic acid is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

| ~750 | C-Cl stretch | Alkyl halide |

Disclaimer: These are predicted values and may vary slightly from experimental data.

Interpretation: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4] The strong, sharp peak around 1700 cm⁻¹ is due to the C=O stretch of the carboxylic acid. The peaks in the 1600-1475 cm⁻¹ range are characteristic of the aromatic ring, and the absorption around 750 cm⁻¹ is indicative of the C-Cl bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.[5]

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after passing through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[5]

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Predicted Mass Spectrum Data

The mass spectrum of 4-(2-Chloroethyl)benzoic acid is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 184/186 | [M]⁺• (Molecular ion) |

| 139/141 | [M - COOH]⁺ |

| 121 | [M - CH₂CH₂Cl]⁺ |

| 103 | [C₇H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Disclaimer: These are predicted values and may vary slightly from experimental data.

Interpretation: The molecular ion peak should appear at m/z 184, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 186, with an intensity of about one-third of the m/z 184 peak, is expected due to the natural abundance of the ³⁷Cl isotope.[6]

Key fragmentation pathways likely include:

-

Loss of the carboxylic acid group: This would result in a fragment at m/z 139/141.

-

Loss of the chloroethyl group: This would lead to a fragment at m/z 121.

-

Further fragmentation of these primary fragments can lead to the other observed peaks.

Caption: A simplified predicted fragmentation pathway for 4-(2-Chloroethyl)benzoic acid in mass spectrometry.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural elucidation of 4-(2-Chloroethyl)benzoic acid. While this guide has relied on predictive data due to the scarcity of published experimental spectra, the principles and expected values presented offer a robust framework for the identification and characterization of this compound. The detailed protocols and interpretations serve as a practical resource for researchers, enabling them to approach the analysis of this and similar molecules with confidence and scientific rigor.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]

- Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR Spectroscopy. John Wiley & Sons.

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

American Chemical Society. (2017, February 28). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

ResearchGate. (2021, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-diethylaminoethyl ester, hydrochloride. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

PubMed. (2021, September 2). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Retrieved from [Link]

-

Chegg. (2020, June 23). Solved 6 Below is the mass spectrum of 4 chlorobenzoic acid. Retrieved from [Link]

-

PubMed. (2023, April). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorobenzoic acid, 2-adamantyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-chloro-. Retrieved from [Link]

-

PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chegg. (2016, March 31). Solved Clearly label the IR spectrum of 4-chlorobenzoic acid and assign peaks. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. (n.d.). Retrieved from [Link]

Sources

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility of 4-(2-Chloroethyl)benzoic acid in Different Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-chloroethyl)benzoic acid. Recognizing a gap in readily available quantitative solubility data for this specific compound, this document serves as a foundational resource. It outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and draws comparisons with closely related analogs to offer predictive insights.

Solubility is a pivotal physicochemical property in the field of drug development. It directly influences a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low absorption and inadequate systemic exposure, rendering an otherwise potent molecule ineffective. Conversely, understanding solubility in various organic solvents is crucial for synthesis, purification, and the development of diverse dosage forms.

4-(2-Chloroethyl)benzoic acid (CEBA) is a substituted benzoic acid derivative of interest in medicinal chemistry and organic synthesis. Its structural motifs, including the carboxylic acid group, the phenyl ring, and the chloroethyl side chain, suggest a complex solubility profile that warrants detailed investigation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to explore and determine the solubility of CEBA.

Physicochemical Properties of 4-(2-Chloroethyl)benzoic acid

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. Understanding these characteristics provides a basis for predicting its behavior in different solvent systems.

| Property | Value | Source |

| IUPAC Name | 4-(2-chloroethyl)benzoic acid | [1] |

| CAS Number | 20849-78-9 | [2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][3] |

| Melting Point | 187-189 °C | [3] |

| Structure | ||

The presence of a carboxylic acid group suggests that CEBA will exhibit pH-dependent solubility in aqueous solutions and can act as a hydrogen bond donor and acceptor. The benzene ring and the chloroethyl group contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents. The high melting point indicates strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental basis for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. The carboxylic acid moiety of CEBA can form strong hydrogen bonds with these solvents, promoting solubility. However, the nonpolar benzene ring and chloroethyl group may limit the extent of dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the carboxylic acid proton of CEBA. Their ability to solvate both the polar and nonpolar portions of the molecule often makes them effective solvents for compounds like CEBA.

-

Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): These solvents primarily interact through van der Waals forces. The aromatic ring and the alkyl halide chain of CEBA will favor interactions with these solvents. However, the polar carboxylic acid group will be poorly solvated, likely leading to lower solubility compared to polar solvents.

The interplay of these factors determines the overall solubility of CEBA in a given solvent.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Step-by-Step Protocol: Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of 4-(2-Chloroethyl)benzoic acid.

-

Preparation:

-

Accurately weigh an excess amount of crystalline 4-(2-Chloroethyl)benzoic acid.

-

Transfer the solid to a sealed, temperature-controlled vessel (e.g., a screw-cap vial or a jacketed glass reactor).

-

Add a precise volume of the chosen solvent to the vessel.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer. The temperature should be carefully monitored and controlled.

-

Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This is typically achieved by filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) or by centrifugation followed by careful decantation of the supernatant.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable mobile phase or solvent.

-

Determine the concentration of 4-(2-Chloroethyl)benzoic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Predictive Insights from Related Compounds

In the absence of specific experimental data for 4-(2-Chloroethyl)benzoic acid, examining the solubility of structurally similar compounds can provide valuable insights. Benzoic acid and 4-chlorobenzoic acid are relevant analogs.

Solubility Data for Benzoic Acid and 4-Chlorobenzoic Acid